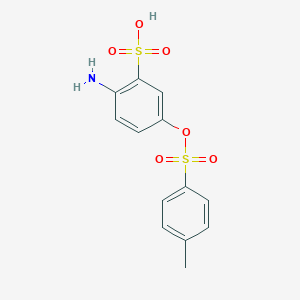![molecular formula C14H26N4O4S2 B8044476 tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate](/img/structure/B8044476.png)
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate is a chemical compound with a complex structure that combines several functional groups. This compound is notable for its role in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate involves multiple steps, starting from simpler precursor molecules. Generally, the synthetic pathway includes:
Formation of the thiazole ring.
Introduction of the dimethylsulfamoyl group.
Attachment of the propylamine side chain.
Coupling with tert-butyl carbamate.
These reactions typically require controlled conditions such as specific temperatures, pressures, and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production methods for this compound might involve scale-up of laboratory procedures, with optimizations for cost, efficiency, and safety. Key considerations include the availability of raw materials, waste management, and compliance with environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents, potentially leading to sulfone or sulfoxide derivatives.
Reduction: Reaction with reducing agents, affecting different parts of the molecule.
Substitution: Particularly nucleophilic or electrophilic substitutions on the thiazole ring or the amino groups.
Oxidation: Reagents like hydrogen peroxide or organic peroxides under controlled conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents depending on the site and nature of the substitution.
Major Products Formed: The major products from these reactions vary, but can include oxidized or reduced forms of the parent compound, as well as substituted derivatives which might have different functional properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: In biology, its role might involve interactions with proteins or other biomolecules, making it useful in studies of biochemical pathways.
Medicine: Medically, this compound could be investigated for its potential therapeutic properties, possibly as a drug candidate targeting specific biological pathways.
Industry: In industry, it might be used in the development of materials or chemicals with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate involves interactions with molecular targets such as enzymes or receptors. The pathways involved could include binding to active sites, altering enzyme activity, or modulating signal transduction.
Comparación Con Compuestos Similares
Unique Features: Compared to similar compounds, tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate might have unique properties such as its specific binding affinity, reactivity, or biological activity.
List of Similar Compounds:tert-butyl N-[3-[[5-(methylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-ethyl-1,3-thiazol-2-yl]amino]propyl]carbamate
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate
These compounds might share similar core structures but differ in their side chains or functional groups, leading to differences in their chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O4S2/c1-10-11(24(20,21)18(5)6)23-12(17-10)15-8-7-9-16-13(19)22-14(2,3)4/h7-9H2,1-6H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUYCMJJPWOAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCCNC(=O)OC(C)(C)C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-[N-(hydroxymethyl)-N-methylamino]-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate](/img/structure/B8044405.png)
![4-Methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione](/img/structure/B8044410.png)
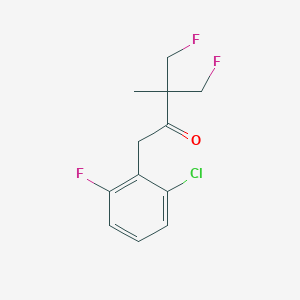
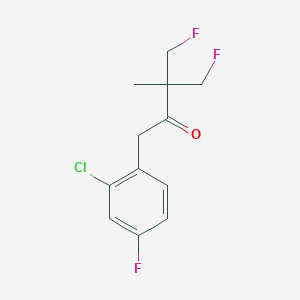
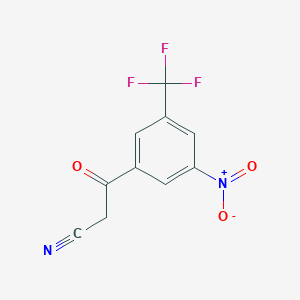
![N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide](/img/structure/B8044427.png)
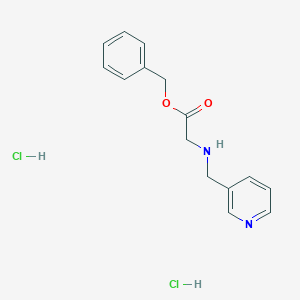
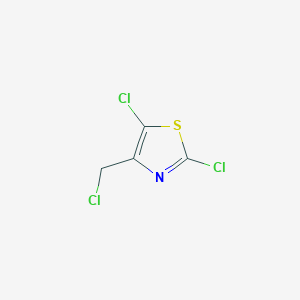
![Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8044465.png)
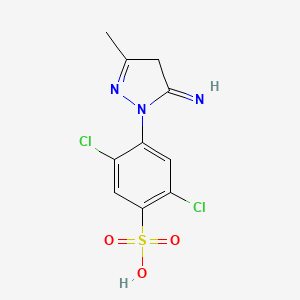
![N-[4-(4-acetamido-5-chloro-2-methoxyphenyl)-2-chloro-5-methoxyphenyl]acetamide](/img/structure/B8044494.png)
![N-[2-(2-methoxyethoxy)ethyl]-N-(2-methoxyethyl)-3-methylaniline](/img/structure/B8044501.png)
![N-[4-[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B8044504.png)
